molecular formula C13H14O B14591979 7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one CAS No. 61463-22-7

7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one

Cat. No.: B14591979
CAS No.: 61463-22-7
M. Wt: 186.25 g/mol
InChI Key: IMYANGWCCJBDOJ-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclopropanation of a naphthalene derivative, followed by various functional group transformations to introduce the desired substituents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction efficiency, yield, and cost-effectiveness, as well as ensuring the safety and environmental impact of the process.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that could be explored for potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: Its unique structure and reactivity make it a candidate for use in various industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism by which 7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2H-Cyclopropa[a]naphthalen-2-one: This compound shares a similar core structure but with different substituents.

    1A,7A-Dimethyl-1A,7A-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione: Another related compound with a similar framework but different functional groups.

Uniqueness

7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one is unique due to its specific substituents and the resulting chemical properties

Properties

CAS No.

61463-22-7

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2,2-dimethyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalen-7-one

InChI

InChI=1S/C13H14O/c1-13(2)10-6-4-3-5-8(10)12(14)9-7-11(9)13/h3-6,9,11H,7H2,1-2H3

InChI Key

IMYANGWCCJBDOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC2C(=O)C3=CC=CC=C31)C

Origin of Product

United States

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